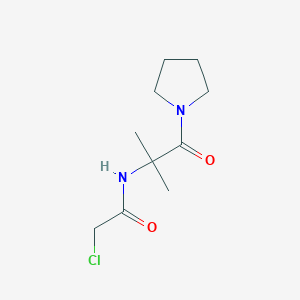
3-Brom-2,6-difluor-5-(trifluormethyl)benzaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H2BrF5O and a molecular weight of 289.0 g/mol . It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde typically involves the bromination of 2,6-difluoro-5-(trifluoromethyl)benzaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is usually performed in an organic solvent like dichloromethane or chloroform at ambient temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Oxidation: 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid.
Reduction: 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol.
Wirkmechanismus
The mechanism of action of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde depends on its specific application. In enzyme inhibition studies, the compound interacts with the active site of the enzyme, forming a stable complex that prevents the enzyme from catalyzing its substrate . The trifluoromethyl group enhances the compound’s binding affinity and specificity for the target enzyme or receptor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde
- 1-Bromo-2,4,5-trifluorobenzene
- 2-Bromo-5-(trifluoromethyl)benzaldehyde
Uniqueness
3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. The trifluoromethyl group also enhances its lipophilicity and electron-withdrawing capability, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
IUPAC Name |
3-bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF5O/c9-5-1-4(8(12,13)14)6(10)3(2-15)7(5)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWXNWOJTIFVLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C=O)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2529777.png)
![1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B2529778.png)

![Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate](/img/structure/B2529782.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2529784.png)

![1-[4-(Propan-2-yl)phenyl]-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2529787.png)
![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2529788.png)


![2-chloro-N-{2-[(2-fluorophenyl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide](/img/structure/B2529793.png)

